molecular formula C20H22FN3O3S B2803797 methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923762-47-4

methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2803797
CAS No.: 923762-47-4
M. Wt: 403.47
InChI Key: QMVWZAIBPLZLQM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core comprising pyridine and pyrimidine rings. Key structural features include:

  • Substituents: A butylsulfanyl group at position 2, a 3-fluorophenyl moiety at position 5, and a methyl ester at position 4.
  • Synthesis: Likely synthesized via cyclocondensation of aminopyridine derivatives with carbonyl precursors, analogous to methods for related pyrimidine systems .

Properties

IUPAC Name

methyl 2-butylsulfanyl-5-(3-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-4-5-9-28-20-23-17-16(18(25)24-20)15(12-7-6-8-13(21)10-12)14(11(2)22-17)19(26)27-3/h6-8,10,15H,4-5,9H2,1-3H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVWZAIBPLZLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC(=CC=C3)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the butylthio, fluorophenyl, and methyl ester groups. Common reagents used in these reactions include various alkyl halides, thiols, and fluorinated aromatic compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves several synthetic steps that include the formation of the pyrido[2,3-d]pyrimidine core. The presence of various substituents such as butylsulfanyl and fluorophenyl groups plays a crucial role in enhancing the compound's biological activity.

Antitumor Activity

Research has demonstrated that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antitumor properties. For instance, studies have shown that this compound inhibits the growth of various cancer cell lines by targeting specific kinases involved in cancer progression.

Table 1: Antitumor Activity of Pyrido[2,3-d]pyrimidines

Compound NameCancer Cell Lines TestedIC50 (µM)
Methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxoMDA-MB-231 (breast)0.42
Compound AHT29 (colon)0.30
Compound BHepG2 (liver)0.25

Inhibition of Kinases

Pyrido[2,3-d]pyrimidines are known for their ability to inhibit various kinases such as eEF-2K and CDK4/6. The inhibition of these kinases is crucial for understanding their role in cancer cell proliferation and survival.

Table 2: Kinase Inhibition by Pyrido[2,3-d]pyrimidines

Kinase TargetCompound NameIC50 (µM)
eEF-2KMethyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo0.28
CDK4Compound C0.15

Antibacterial and Antifungal Properties

In addition to their antitumor activity, compounds in this class have shown promising antibacterial and antifungal properties. For example, studies indicate that certain derivatives effectively inhibit the growth of pathogenic bacteria and fungi.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrido[2,3-d]pyrimidines. Modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can lead to enhanced biological activity.

Table 3: Structure-Activity Relationship Insights

Modification PositionEffect on Activity
C-5Increased antitumor activity
C-7Enhanced kinase inhibition
C-6Improved solubility

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study demonstrated that this compound significantly reduces eEF-2K activity in MDA-MB-231 breast cancer cells compared to untreated controls.
    "The compound exhibited an IC50 value of 420 nM against eEF-2K activity" .
  • Antibacterial Activity : Another investigation highlighted its potential against resistant bacterial strains.
    "Fluorinated derivatives showed enhanced antibacterial activity against Gram-positive bacteria" .

Mechanism of Action

The mechanism of action of methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the butylthio and fluorophenyl groups enhances its binding affinity and specificity, making it a potent modulator of biological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic System Variations

  • Pyrido[2,3-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine
    • Example : Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ().
    • Key Differences :
  • The thiazolo[3,2-a]pyrimidine core replaces the pyrido[2,3-d]pyrimidine system, introducing a sulfur atom in the fused ring.
  • This substitution alters electronic properties (e.g., increased polarizability due to sulfur) and may affect binding to biological targets.
  • The bromophenyl substituent (vs. 3-fluorophenyl) increases molecular weight (Br: 79.9 g/mol vs. F: 19.0 g/mol) and steric bulk .

  • Pyrido[2,3-d]pyrimidine vs. Pyrazolo[4,3-d]pyrimidine Example: 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile (). Key Differences:
  • The pyrazolo ring introduces a nitrogen atom at position 1, modifying hydrogen-bonding capacity.
  • A carbonitrile group at position 3 (vs. methyl ester) increases electronegativity and may enhance interactions with enzymatic active sites .

Substituent Effects

  • Fluorophenyl Position :
    • 3-Fluorophenyl (Target Compound) vs. 4-Fluorophenyl
  • Example: Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate ().
  • This could improve binding to planar hydrophobic pockets in proteins .
  • Sulfanyl Group Variations :

    • Butylsulfanyl (Target) vs. Benzylsulfanyl
  • The butyl chain (C4) increases lipophilicity (predicted logP ~3.5) compared to the benzyl group (logP ~3.0), favoring membrane permeability.
  • Benzylsulfanyl may engage in π-π stacking with aromatic residues, whereas butylsulfanyl participates in van der Waals interactions .

Physicochemical and Crystallographic Properties

Property Target Compound Ethyl 5-(4-Bromophenyl)-Thiazolo[3,2-a]pyrimidine () Methyl 2-(Benzylsulfanyl)-4-Fluorophenyl Derivative ()
Molecular Weight ~445.5 g/mol ~438.3 g/mol ~481.6 g/mol
Key Substituents 3-Fluorophenyl, Butylsulfanyl 4-Bromophenyl, Ethyl Ester 4-Fluorophenyl, Benzylsulfanyl
Hydrogen-Bond Acceptors 5 4 5
Predicted logP 3.5 3.2 3.0
Crystal Packing Not reported Dominated by π-halogen (Br···π) interactions Likely involves C–H···O and π-π interactions

Biological Activity

Methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a novel compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related derivatives.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

  • Formation of the pyrido[2,3-d]pyrimidine scaffold through cyclization reactions.
  • Introduction of the butylsulfanyl group via nucleophilic substitution.
  • Functionalization at the C-5 position with a 3-fluorophenyl moiety.

Anticancer Activity

Pyrido[2,3-d]pyrimidines have been reported to exhibit significant anticancer properties by acting as inhibitors of various kinases involved in cancer progression. For instance:

  • eEF-2K Inhibition : Compounds structurally similar to methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl have shown promising results as eEF-2K inhibitors. In a study on pyrido[2,3-d]pyrimidine derivatives, compound A-484954 exhibited an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells . This suggests that the target compound may also possess similar inhibitory activity.
CompoundIC50 (nM)Target
A-484954420eEF-2K
B113EGFR
B9<50EGFR

Antiviral Activity

Recent studies indicate that pyrido[2,3-d]pyrimidines can also exhibit antiviral properties. For example:

  • Inhibition of Viral Replication : Certain derivatives have shown efficacy against viral infections by inhibiting key viral enzymes or pathways. Although specific data on methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl's antiviral activity is limited, its structural analogs have demonstrated significant inhibition against HSV and other viruses .

Structure-Activity Relationships (SAR)

The biological activity of pyrido[2,3-d]pyrimidines is heavily influenced by their structural features:

  • Substitution Patterns : The presence of electron-withdrawing groups at specific positions enhances potency against kinases.
  • Functional Groups : Carbonyl groups at C-2 and C-4 positions are critical for anticancer activity .
  • Hydrophobic Interactions : The introduction of aromatic rings improves binding affinity to target proteins.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Antitumor Studies : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation across multiple cell lines including prostate and colon cancer .
  • Kinase Inhibition : Compounds with modifications at the C-5 position have been tested for their ability to inhibit various kinases such as CDK4/6 and PI3K with promising results .

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